

# An In-depth Technical Guide to the Solubility of Ethacridine Lactate Monohydrate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethacridine lactate monohydrate

Cat. No.: B1671380

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This technical guide provides a comprehensive overview of the solubility of **ethacridine lactate monohydrate** in water and various organic solvents. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and a visual representation of the solubility determination workflow.

## Core Properties of Ethacridine Lactate Monohydrate

**Ethacridine lactate monohydrate**, also known as Rivanol, is an aromatic organic compound derived from acridine.<sup>[1]</sup> It presents as a yellow crystalline powder.<sup>[2][3][4]</sup> The compound is primarily utilized for its antiseptic properties, effective against Gram-positive bacteria, and as an agent in second-trimester abortions.<sup>[1]</sup>

## Solubility Profile

The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development. **Ethacridine lactate monohydrate** exhibits varied solubility across different solvents.

The following table summarizes the available quantitative solubility data for **ethacridine lactate monohydrate** in water and selected organic solvents.

Solvent	Temperature	Solubility	Concentration (mM)	Notes
Water	20 °C	145 - 150 g/L	~401 - 415 mM	Slowly soluble.[5]
Water	22 °C	~66.7 g/L (1 part in 15 parts water)	~184 mM	
Water	25 °C	~150 g/L (~15%)	~415 mM	
Water	100 °C	~90 g/L (~9%)	~249 mM	
Water	100 °C	~111.1 g/L (1 part in 9 parts boiling water)	~307 mM	
Water	Not Specified	2 mg/mL	5.53 mM	Requires sonication.[6]
Water	Not Specified	5 mg/mL	13.8 mM	Requires sonication.[7]
Water	Not Specified	12.5 mg/mL	36.40 mM	
Dimethyl Sulfoxide (DMSO)	Not Specified	≥ 100 mg/mL	≥ 276.71 mM	
Dimethyl Sulfoxide (DMSO)	Not Specified	72 mg/mL	199.23 mM	Stated as a prepared solution concentration.[8] [9]
Dimethyl Sulfoxide (DMSO)	Not Specified	10 mM	10 mM	
Ethanol (96%)	Not Specified	Very slightly soluble	-	
Ethanol	22 °C	~9.1 g/L (1 part in 110 parts alcohol)	~25 mM	

Ethanol	Not Specified	1 mg/mL	2.77 mM	
Methylene Chloride	Not Specified	Practically insoluble	-	<a href="#">[2]</a> <a href="#">[9]</a>
Ether	Not Specified	Insoluble	-	<a href="#">[3]</a> <a href="#">[4]</a>
Chloroform	Not Specified	Insoluble	-	<a href="#">[10]</a>
Benzene	Not Specified	Insoluble	-	<a href="#">[10]</a>

Note: Solubility values can vary between sources due to different experimental conditions and purity of the compound.

- Water: Sparingly soluble to soluble, with solubility significantly increasing in hot water.[\[2\]](#)[\[3\]](#)
- Ethanol: Very slightly soluble to slightly soluble.[\[2\]](#)[\[3\]](#)[\[9\]](#)
- Methanol: A 1:1 mixture with another solvent is mentioned, suggesting some solubility.[\[8\]](#)[\[9\]](#)
- Ether: Insoluble.[\[3\]](#)[\[4\]](#)
- Methylene Chloride: Practically insoluble.[\[2\]](#)[\[9\]](#)

## Experimental Protocol for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of **ethacridine lactate monohydrate** are not extensively published in the readily available literature, a standard and widely accepted method for determining equilibrium solubility is the shake-flask method. The following is a generalized protocol that can be adapted for this purpose.

The shake-flask method involves adding an excess amount of the solid compound to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

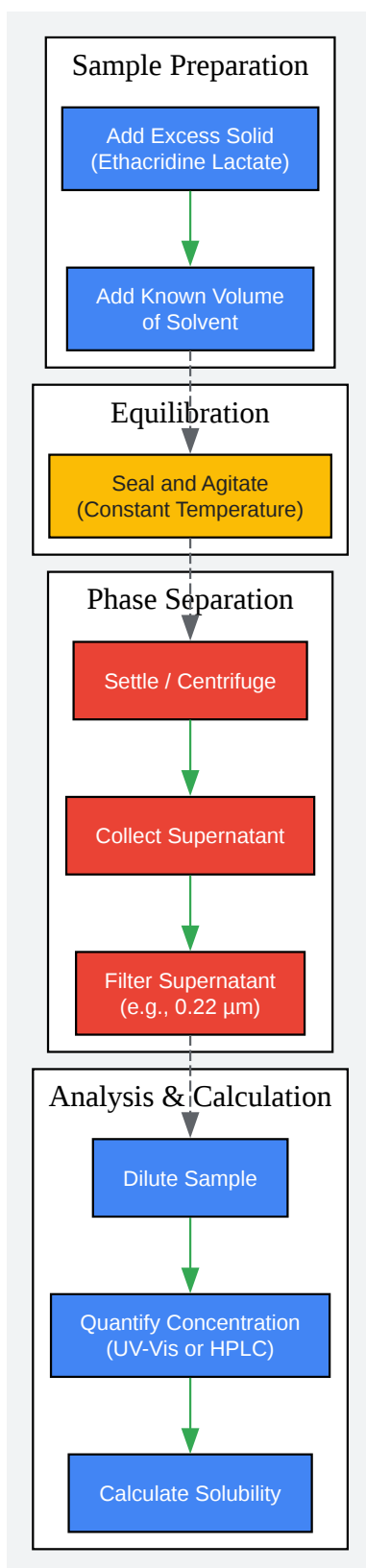
- **Ethacridine Lactate Monohydrate** (pure solid)
- Solvents of interest (e.g., water, ethanol, DMSO)

- Scintillation vials or sealed flasks
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22  $\mu\text{m}$  PTFE or PVDF)
- Volumetric flasks and pipettes
- Analytical balance
- UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
- Preparation: Add an excess amount of **ethacridine lactate monohydrate** to a series of vials, ensuring there is undissolved solid at the bottom.
- Solvent Addition: Accurately add a known volume of the desired solvent to each vial.
- Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant speed and temperature (e.g., 25  $^{\circ}\text{C}$ ) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
- Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. For a more complete separation, centrifuge the vials at a high speed.
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.
- Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles. This step is crucial to prevent artificially high concentration readings.
- Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the concentration of ethacridine lactate in the diluted samples using a validated analytical method.

- UV-Vis Spectrophotometry: Ethacridine lactate has a characteristic absorbance maximum that can be used for quantification.<sup>[11][12]</sup> A calibration curve of known concentrations versus absorbance should be prepared.
- HPLC: An HPLC method provides high specificity and sensitivity. A suitable column (e.g., C18) and mobile phase would be required, along with a detector set to the appropriate wavelength.<sup>[2]</sup>
- Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or g/L.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask solubility determination method.



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Caption: General workflow for shake-flask solubility determination.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of Ethacridine Lactate Monohydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671380#ethacridine-lactate-monohydrate-solubility-in-water-and-organic-solvents]

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